Mono-p-coumarylputrescine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
80244-08-2 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-1-2-10-15-13(17)8-5-11-3-6-12(16)7-4-11;/h3-8,16H,1-2,9-10,14H2,(H,15,17);1H/b8-5+; |
InChI Key |
YGPLJJPOVXMWEK-HAAWTFQLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN)O.Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN)O.Cl |
Synonyms |
mono-4-coumarylputrescine mono-p-coumarylputrescine monoparacoumarylputrescinium chloride MPCPT |
Origin of Product |
United States |
Occurrence and Distribution of Mono P Coumarylputrescine in Biological Systems
Mono-p-coumarylputrescine has been identified in a range of plant species, where its presence and concentration can be influenced by genetic factors, developmental stage, and environmental stimuli.
The distribution of this compound spans both monocotyledonous and dicotyledonous plants, indicating a widespread, albeit specific, role in plant metabolism and defense.
In the monocot species rice (Oryza sativa), this compound (often referred to as p-coumaroylputrescine (B108858) or CoP) is a notable defense metabolite. nih.gov Metabolomic studies have revealed that its levels, along with the related compound feruloylputrescine, increase significantly in rice plants when they are attacked by herbivores. nih.govresearchgate.net This accumulation is a response to feeding by both chewing insects, such as the lawn armyworm (Spodoptera mauritia), and sucking insects, like the brown planthopper (Nilaparvata lugens). nih.govresearchgate.net The increased presence of these phenolamides serves as a direct defense mechanism, with bioassays showing increased mortality in insects that consume diets containing p-coumaroylputrescine at concentrations similar to those found in attacked rice plants. nih.govresearchgate.net
This compound is also found in several dicotyledonous species. In Nicotiana benthamiana, a model plant for studying plant-pathogen interactions, the compound has been identified in leaf tissues. researchgate.netnih.gov Its accumulation can be significantly upregulated by the co-expression of the transcription factors Rosea1 (ROS1) and Delila (DEL), which are known to regulate anthocyanin production. researchgate.netnih.gov This suggests that the regulatory networks for different secondary metabolite pathways can overlap in certain species. nih.gov
In the potato (Solanum tuberosum), comprehensive profiling of the periderm (skin) has identified numerous secondary metabolites, including related hydroxycinnamic acid amides like N-caffeoylputrescine and N-feruloylputrescine. cuny.edu The biosynthetic pathway for these compounds involves the condensation of hydroxycinnamoyl-CoAs (like p-coumaroyl-CoA) with polyamines (like putrescine), a process also described in other dicots such as Arabidopsis thaliana, indicating the likely presence of this compound in potatoes as well. researchgate.net
While listed here as per the prompt's outline, it is important to note that Zea mays (maize) is a monocotyledonous species. Research has confirmed the presence of p-coumarylputrescine in maize, along with other related phenolamides such as coumaroyl-feruloylputrescine and diferuloylputrescine. researchgate.net
Table 1: Occurrence of this compound and Related Compounds in Selected Species
| Species | Common Name | Classification | Compound Detected | Reference(s) |
|---|---|---|---|---|
| Oryza sativa | Rice | Monocot | p-coumaroylputrescine | nih.gov, researchgate.net |
| Nicotiana benthamiana | Benthi | Dicot | p-Coumarylputrescine | researchgate.net, nih.gov |
| Solanum tuberosum | Potato | Dicot | Related Amides (N-caffeoylputrescine) | cuny.edu |
The accumulation of this compound and its analogs is often localized to specific tissues and cells, particularly in response to stress. In Nicotiana tabacum (tobacco) plants exhibiting a hypersensitive response to Tobacco Mosaic Virus (TMV) infection, compounds such as p-coumarylputrescine and di-p-coumarylputrescine accumulate specifically in the cells surrounding the necrotic lesions. researchgate.net This localized buildup is part of the plant's defense strategy, as these compounds have been shown to inhibit the multiplication of the virus. researchgate.net Similarly, in potatoes, related hydroxycinnamic acid amides are concentrated in the periderm, the outer protective layer of the tuber, highlighting their role in forming a chemical barrier against pathogens and environmental stress. cuny.edu These compounds can become bound to cell wall polymers, reinforcing the physical structure and protective function of the tissue. researchgate.net
The synthesis of this compound is also tied to specific developmental stages in plants. A notable example is its accumulation during the transition from vegetative growth to flowering. mdpi.com In certain tobacco cultivars (Nicotiana tabacum cv. Xanthi), the same compounds that build up in response to viral infection, including p-coumarylputrescine, are also formed following floral induction. researchgate.net This suggests a dual role for these molecules, participating in both defense and developmental processes. The involvement of polyamine conjugates in floral development is a recognized phenomenon in several higher plants, indicating that this compound may be part of a conserved mechanism associated with reproductive development. researchgate.net
Table 2: Summary of Research Findings on this compound
| Research Area | Key Finding | Plant Species | Reference(s) |
|---|---|---|---|
| Botanical Distribution | Accumulates in response to herbivory as a defense compound. | Oryza sativa | nih.gov, researchgate.net |
| Upregulated by transcription factors ROS1 and DEL. | Nicotiana benthamiana | researchgate.net, nih.gov | |
| Present alongside other feruloyl putrescines. | Zea mays | researchgate.net | |
| Tissue-Specific Accumulation | Accumulates in cells around necrotic lesions caused by TMV. | Nicotiana tabacum | researchgate.net |
| Related compounds found in the outer periderm (skin). | Solanum tuberosum | cuny.edu |
| Developmental Expression | Accumulates after floral induction. | Nicotiana tabacum | researchgate.net, researchgate.net |
Biosynthesis and Metabolic Pathways of Mono P Coumarylputrescine
Precursor Pathways and Metabolic Flux
The production of mono-p-coumarylputrescine relies on the availability and metabolic flow of its two fundamental building blocks, p-coumaric acid and putrescine.
The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the synthesis of aromatic amino acids. nih.gov The precursor for p-coumaric acid, L-phenylalanine, is a direct product of this pathway. nih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), ultimately leading to the synthesis of chorismate, a critical branch-point intermediate. nih.govresearchgate.net Chorismate is then converted to prephenate, which serves as the direct precursor for L-phenylalanine. researchgate.net
Once synthesized, L-phenylalanine enters the general phenylpropanoid pathway. nih.govwikipedia.org The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.govrsc.org Subsequently, trans-cinnamic acid is hydroxylated to produce p-coumaric acid (4-hydroxycinnamic acid). researchgate.net This series of reactions channels carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites. nih.gov
Putrescine, a diamine, is synthesized in plants through two primary routes originating from the amino acids arginine and ornithine. oup.com
Arginine Decarboxylase (ADC) Pathway : In this pathway, arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine (B1664431). Agmatine is then hydrolyzed by agmatine ureohydrolase (AUH) to produce putrescine and urea. oup.commdpi.com
Ornithine Decarboxylase (ODC) Pathway : This more direct route involves the decarboxylation of ornithine by ornithine decarboxylase (ODC) to yield putrescine. oup.comebi.ac.ukjax.org
The relative contribution of each pathway can vary depending on the plant species, tissue type, and environmental conditions. oup.com The availability of putrescine is crucial for its subsequent conjugation to form phenolamides like this compound. researchgate.net
Shikimate Pathway Intermediates (e.g., p-coumaric acid)
Enzymatic Steps and Key Catalytic Activities
The assembly of this compound from its precursors is a multi-step enzymatic cascade.
Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme for the phenylpropanoid pathway. wikipedia.orgrsc.org It catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov This is a crucial regulatory point, as PAL activity often increases in response to stimuli like wounding or pathogen attack, leading to the accumulation of phenolic compounds. wikipedia.orgfrontiersin.org
In some organisms, Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid. researchgate.net However, the more common route in many plants involves the conversion of L-phenylalanine to cinnamic acid by PAL, followed by hydroxylation to p-coumaric acid. plos.org
Before p-coumaric acid can be conjugated with putrescine, it must be activated. This activation is catalyzed by 4-Coumarate: Coenzyme A Ligase (4CL). nih.govfrontiersin.org 4CL is a key branch-point enzyme that converts various hydroxycinnamic acids, including p-coumaric acid, into their corresponding high-energy coenzyme A (CoA) thioesters. frontiersin.orgpnas.orgoup.com This two-step reaction forms p-coumaroyl-CoA, the activated acyl donor required for the final step in this compound biosynthesis. pnas.org The presence of multiple 4CL isoforms in plants allows for the fine-tuning of metabolic flux towards different classes of phenylpropanoid derivatives. nih.govoup.com
The final and definitive step in the biosynthesis of this compound is the conjugation of p-coumaroyl-CoA with putrescine. This reaction is catalyzed by a specific class of enzymes known as N-hydroxycinnamoyltransferases (HCTs), which belong to the BAHD acyltransferase family. researchgate.net
Specifically, the enzyme responsible is a putrescine hydroxycinnamoyltransferase (PHT). nih.govnih.gov PHTs catalyze the transfer of the p-coumaroyl group from p-coumaroyl-CoA to one of the amino groups of putrescine, forming an amide bond and releasing Coenzyme A. nih.govnih.gov
Research has led to the identification and characterization of PHT genes in various plants. For example, several genes encoding PHT have been identified in tomato (Solanum lycopersicum), and their functional characterization revealed specificities for putrescine as the acyl acceptor and various hydroxycinnamoyl-CoAs as acyl donors. nih.govup.ptpeeref.comresearchgate.net Similarly, a PHT was characterized in tobacco (Nicotiana tabacum) cell cultures, which showed high affinity for putrescine and caffeoyl-CoA, but also accepted p-coumaroyl-CoA. nih.gov These enzymes are crucial in determining the profile of phenolamides that accumulate in a given plant tissue. nih.govwiley.com
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Function | Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.govwikipedia.org | Phenylpropanoid |
| 4-Coumarate:Coenzyme A Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.orgpnas.org | Phenylpropanoid |
| Arginine Decarboxylase | ADC | Converts arginine to agmatine. oup.com | Polyamine Synthesis |
| Ornithine Decarboxylase | ODC | Converts ornithine to putrescine. oup.com | Polyamine Synthesis |
| Putrescine Hydroxycinnamoyltransferase | PHT | Conjugates p-coumaroyl-CoA and putrescine. nih.govnih.gov | Phenolamide Synthesis |
Involvement of 4-Coumarate: Coenzyme A Ligase (4CL)
Subcellular Compartmentation of Biosynthetic Enzymes
The biosynthesis of this compound, a hydroxycinnamic acid amide (HCAA), involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway, which provides the p-coumaroyl moiety, and the polyamine biosynthetic pathway, which yields the putrescine moiety. The subcellular location of the enzymes involved is crucial for the efficient synthesis of the final product, ensuring that intermediates are channeled effectively. Research indicates that the biosynthesis is primarily a cytosolic process, with enzymes localized in the cytoplasm, sometimes in association with organellar membranes.
The initial steps of the phenylpropanoid pathway leading to the formation of p-coumaroyl-CoA are catalyzed by a series of enzymes generally located in the cytosol. The conversion of cinnamic acid to p-coumaric acid is performed by cinnamic acid hydroxylase (C4H), which is then activated by hydroxycinnamoyl-CoA ligase (4CL) to form p-coumaryl-CoA. researchgate.net
The synthesis of putrescine occurs via two main routes, involving either ornithine or arginine as precursors. In tobacco cell lines, the enzymes responsible, ornithine decarboxylase (ODC) and arginine decarboxylase (ADC), have their highest activity levels in the supernatant, which corresponds to the cytosolic fraction of the cell. nih.gov Similarly, the majority of free putrescine is also found in the cytosol. nih.gov
The final condensation step, which links p-coumaroyl-CoA with putrescine, is catalyzed by a hydroxycinnamoyltransferase. In Arabidopsis thaliana, an agmatine coumaroyltransferase (AtACT) has been identified that facilitates this reaction. researchgate.net While the specific localization of this transferase is not explicitly detailed in all studies, its substrates, p-coumaroyl-CoA and putrescine, are predominantly cytosolic, strongly suggesting a cytosolic location for the enzyme to enable the reaction. The enzymes of the molybdenum cofactor (Moco) biosynthesis pathway, another cytosolic process, have been shown to assemble into multi-enzyme complexes, sometimes associated with the cytoskeleton, a model that could also apply to HCAA biosynthesis for efficient metabolite channeling. frontiersin.org
| Enzyme | Abbreviation | Reaction Catalyzed | Subcellular Localization | Reference |
|---|---|---|---|---|
| Cinnamic Acid Hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Cytosol (often associated with ER membrane) | researchgate.net |
| Hydroxycinnamoyl-CoA Ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | Cytosol | researchgate.net |
| Arginine Decarboxylase | ADC | Arginine → Agmatine → Putrescine | Cytosol | nih.gov |
| Ornithine Decarboxylase | ODC | Ornithine → Putrescine | Cytosol | nih.gov |
| Agmatine Coumaroyltransferase | AtACT | p-Coumaroyl-CoA + Putrescine → this compound | Cytosol (putative) | researchgate.net |
Regulation of Metabolic Intermediates and Downstream Products
The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental stresses. The regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes and the modulation of metabolic flux, which determines the availability of precursors and the formation of downstream products. nih.govembopress.org
Regulation of Metabolic Intermediates:
The flow of metabolites into the this compound pathway is a critical control point. The availability of phosphoenolpyruvate (PEP), a key precursor for the shikimate pathway that produces aromatic amino acids like phenylalanine, is crucial. mdpi.com The regulation of enzymes in the PEP network can therefore indirectly control the supply of the p-coumaroyl group. mdpi.com Metabolic flux can be dynamically rerouted between pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, in response to cellular needs like oxidative stress, which in turn affects the availability of precursors for secondary metabolism. nih.gov
More direct regulation occurs at the transcriptional level of the HCAA biosynthetic genes. In Arabidopsis, transcripts of the AtACT gene, which catalyzes the final step in this compound synthesis, show a marked increase in response to infection by the pathogen Alternaria brassicicola. researchgate.net This indicates that the pathway is part of a regulated plant defense response. Such transcriptional activation is a common strategy for microorganisms and plants to conditionally produce necessary compounds. plos.org The coordination of this pathway with other defense signaling cascades, such as those involving jasmonic acid and ethylene (B1197577), further highlights its regulatory complexity. researchgate.net
Downstream Products:
This compound serves as a metabolic intermediate that can be further modified to produce a variety of more complex hydroxycinnamic acid amides. These downstream products often involve the addition of another hydroxycinnamic acid moiety to the remaining free amine group of the putrescine backbone. Research in maize has identified several such derivatives. researchgate.net These compounds, like diferuloylputrescine, have been isolated from Gibberella ear rot-resistant corn and have shown biological activity, such as the inhibition of mycotoxin biosynthesis. researchgate.net
The formation of these more complex amides demonstrates a metabolic grid where different hydroxycinnamoyl-CoAs (like p-coumaroyl-CoA or feruloyl-CoA) can be combined with polyamines.
| Compound Name | Structural Modification from this compound | Source Plant | Reference |
|---|---|---|---|
| Dicoumaroylputrescine | Addition of a second p-coumaroyl group | Maize | researchgate.net |
| Coumaroyl-feruloylputrescine | Addition of a feruloyl group | Maize | researchgate.net |
| Diferuloylputrescine | Substitution of the p-coumaroyl group with a feruloyl group and addition of a second feruloyl group | Maize | researchgate.netresearchgate.net |
| Feruloylputrescine | Substitution of the p-coumaroyl group with a feruloyl group | Maize, Nicotiana tabacum | researchgate.netresearchgate.net |
Biological Functions and Physiological Roles of Mono P Coumarylputrescine
Contribution to Plant Biotic Stress Responses
Plants have evolved complex biochemical defense systems to fend off attacks from various organisms. Mono-p-coumarylputrescine and related HCAAs are key components of this system, accumulating in response to threats from herbivores and pathogens. nih.govresearchgate.net
This compound is directly involved in defending plants against insects. Its accumulation is a noted response to herbivore feeding, suggesting a role as an antifeedant or toxin. wikipedia.org Antifeedants are compounds that deter herbivores from feeding, thereby reducing damage to the plant. wikipedia.org
Research has shown that in rice (Oryza sativa), the levels of p-coumaroylputrescine (B108858) increase significantly in leaves when attacked by both chewing and sucking herbivores. mdpi.comfrontiersin.org For instance, infestations by the brown planthopper and the rice leaf folder lead to a marked accumulation of this compound. frontiersin.org This induced response is a classic direct defense mechanism, where the plant produces a chemical deterrent precisely when and where it is needed. The acyltransferases that synthesize p-coumaroylputrescine in rice leaves are significantly induced by wounding, further supporting its role in responding to the mechanical damage caused by herbivores. oup.com While the exact mechanism of deterrence or toxicity is multifaceted, it is understood that such secondary metabolites can make plant tissues unpalatable or interfere with the herbivore's digestion and development. mdpi.com
Table 1: Response of this compound to Herbivory in Rice
| Herbivore | Plant Response | Implied Defensive Role |
|---|---|---|
| Brown Planthopper | Significant increase in p-coumaroylputrescine | Antifeedant / Toxin |
| Rice Leaf Folder | Significant increase in p-coumaroylputrescine | Antifeedant / Toxin |
| General Wounding | Induction of synthesizing enzymes | Direct Defense |
Indirect defenses involve the plant releasing volatile organic compounds (VOCs) to attract the natural enemies of the attacking herbivores. While plants utilize a vast array of secondary metabolites for this purpose, there is currently limited direct scientific evidence specifically linking this compound to the emission of such volatile signals. This area requires further research to determine if it plays any part in this sophisticated defense strategy.
This compound plays a significant role in how plants interact with pathogens, contributing to resistance through both direct antimicrobial action and structural reinforcement of plant tissues. frontiersin.org
The accumulation of HCAAs, including p-coumaroylputrescine, is a well-documented response to pathogen infection. frontiersin.orgresearchgate.net These compounds can be directly toxic to invading microbes. Studies have shown that various HCAAs inhibit the growth of pathogenic fungi like Aspergillus niger and Fusarium species. frontiersin.org For example, p-coumaric acid, a precursor to this compound, has been shown to possess antifungal properties and enhance resistance in watermelon against Fusarium oxysporum by increasing the activity of defense-related enzymes. frontiersin.org While direct studies on the antiviral activity of this compound are sparse, the broader class of hydroxycinnamic acid amides has been shown to exhibit antiviral properties against viruses such as influenza and herpes simplex virus in vitro, suggesting potential for similar functions in a plant context. nih.govresearchgate.net
Beyond direct toxicity, a crucial function of these amides is the fortification of the plant cell wall. frontiersin.orgresearchgate.net Upon pathogen attack, HCAAs are transported to the cell wall, where they are polymerized. researchgate.net This process strengthens the physical barrier at the site of infection, making it more difficult for pathogens to penetrate deeper into the plant tissues. oup.comresearchgate.net In rice, the accumulation of p-coumaroylputrescine and the induction of its synthesizing enzymes are linked to enhanced resistance against the fungal pathogen Magnaporthe oryzae. frontiersin.org
Table 2: Functions of this compound in Plant-Pathogen Interactions
| Mechanism | Description |
|---|---|
| Antimicrobial Activity | Directly inhibits the growth of pathogenic fungi and potentially viruses. frontiersin.orgoup.com |
| Cell Wall Reinforcement | Polymerizes within the cell wall at infection sites, creating a stronger physical barrier against pathogen ingress. frontiersin.orgresearchgate.net |
| Hypersensitive Response | Accumulation contributes to programmed cell death to limit pathogen spread. frontiersin.org |
Role in Indirect Plant Defenses (e.g., volatile emissions)
Involvement in Abiotic Stress Tolerance Mechanisms
This compound is also implicated in helping plants adapt to non-biological stressors such as drought and extreme temperatures. Its synthesis is often part of a broader physiological response to mitigate cellular damage and maintain homeostasis. researchgate.netuwc.ac.za
Plants respond to water deficit through a series of complex signaling pathways, many of which involve the hormone abscisic acid (ABA). mdpi.comnih.gov The accumulation of putrescine, the polyamine precursor of this compound, is considered an ABA-dependent response to drought stress. mdpi.commpg.de Transgenic Arabidopsis thaliana plants engineered to accumulate higher levels of putrescine showed increased resistance to drought, partly due to reduced water loss from stomatal closure. mdpi.com
Metabolomic studies have directly observed changes in the levels of this compound under drought conditions. In a study on the plateau forage grass Poa crymophila, levels of N′-p-coumaroyl putrescine decreased sharply under drought stress but recovered after the stress was removed, indicating its involvement in the plant's response and recovery strategy. nih.gov The accumulation of these phenolic compounds is a known adaptive mechanism in plants like the olive tree against water deficit, where they help regulate cellular augmentation in response to osmotic changes. uwc.ac.za
The synthesis of phenolamides, the class to which this compound belongs, is a documented response to temperature stress. researchgate.net In studies on bean plants subjected to high temperatures, stressed leaves synthesized a set of specific phenolamides that were absent in control plants. researchgate.net This suggests a protective role, which is often linked to the antioxidant properties of these compounds. researchgate.net
Polyamines like putrescine are known to be involved in tolerance to both high and low temperatures. mdpi.com Exogenous application of putrescine has been shown to mitigate the harmful effects of high-temperature stress in Brassica juncea seedlings by modulating physiological and biochemical attributes. mdpi.com The conjugation of putrescine to p-coumaric acid to form this compound likely serves to stabilize the molecule and localize it to specific cellular compartments where it can act as an antioxidant, scavenging harmful free radicals generated during temperature stress and protecting vital cellular structures. bohrium.com
Mitigation of Heavy Metal Toxicity
This compound, as part of the broader category of phenylamides (also known as hydroxycinnamic acid amides or HCAAs), is involved in the plant's defense against heavy metal stress. mdpi.com While plants have several general mechanisms for detoxifying heavy metals, such as binding by phytochelatins and metallothioneins, phenolic compounds play a distinct and crucial role. frontiersin.orgnih.gov The protective function of phenylamides in this context is largely attributed to their potent free-radical scavenging capabilities, which help to mitigate the oxidative stress induced by heavy metal ions. mdpi.com
Research indicates that the phenolic components of these molecules, derived from precursors like p-coumaric acid, are key to this defense. Phenolic acids can activate a plant's innate defense mechanisms against heavy metals. nih.gov One proposed mechanism is the chelation of metal ions. Phenols and their derivatives can bind to metals in the soil, which can reduce their uptake by the plant and lower their toxicity. mdpi.com Phenylamides, which combine the properties of both phenolics and polyamines, are particularly implicated in the response to elevated concentrations of heavy metals like Cadmium (Cd) and Nickel (Ni). mdpi.com Their accumulation represents a targeted metabolic strategy to cope with the toxic effects of these environmental pollutants.
Table 1: Compounds Involved in Plant Response to Heavy Metal Stress
| Compound Class | Specific Example(s) | Proposed Role in Mitigation | Reference(s) |
|---|---|---|---|
| Phenylamides | This compound | Free-radical scavenging, antioxidant activity | mdpi.com |
| Phenolic Acids | p-Coumaric Acid, Ferulic Acid | Activation of defense mechanisms, metal chelation | nih.govmdpi.com |
| Phytochelatins | (γ-Glu-Cys)n-Gly | Cytosolic chelation and vacuolar sequestration | frontiersin.orgnih.gov |
| Metallothioneins | Cysteine-rich proteins | Metal binding and homeostasis | frontiersin.org |
Developmental Roles in Plant Physiology
This compound is a significant metabolite in various stages of plant growth and development. As a type of HCAA, it is involved in processes from the strengthening of cellular structures to the regulation of reproduction. frontiersin.orgresearchgate.net
Influence on Cell Wall Reinforcement and Structure
A primary function of this compound and other phenolamides is their contribution to the structural integrity of the plant cell wall. researchgate.netnih.gov These compounds are synthesized and subsequently polymerized into the cell wall matrix, a process that is integral to plant defense and development. researchgate.netnih.gov The incorporation of phenolamides strengthens the cell wall, providing a more robust physical barrier against pathogens and environmental stressors. frontiersin.orgresearchgate.net
This reinforcement is linked to the process of lignification, where phenolic polymers are deposited in secondary cell walls to provide rigidity and impermeability. frontiersin.orgnih.gov The precursors of this compound, such as p-coumaric acid and p-coumaryl alcohol, are fundamental building blocks of lignin (B12514952). frontiersin.orgplos.org It has been suggested that phenolamides may act as nucleation points for lignin polymerization, helping to initiate and structure the lignin matrix. Furthermore, enzymes such as tyramine (B21549) hydroxycinnamoyl transferase, which are responsible for producing certain phenolamides, are directly associated with the fortification of the cell wall. researchgate.net This structural role is a crucial aspect of both normal development and induced defense responses. nih.gov
Regulation of Reproductive Development (e.g., floral induction)
High concentrations of phenolamides, including this compound, are frequently associated with the reproductive phases of plant life, particularly floral induction and development. frontiersin.org Studies have shown a significant accumulation of p-coumaroylputrescine during flower development in several species, underscoring its importance in this process. nih.govnih.gov
Metabolomic analyses of Erythronium japonicum during its underground floral differentiation revealed that p-coumaroylputrescine was one of the most significantly upregulated metabolites, particularly during the transition from primordium to perianth differentiation. nih.gov Research on various species within the Solanaceae family has uncovered a differential accumulation of hydroxycinnamoylputrescines in floral organs. For example, in Nicotiana tabacum (tobacco), basic amides like caffeoylputrescine (B580379) are concentrated in the female pistils, while neutral amides such as di-p-coumaroylputrescine are found predominantly in the male stamens. seedbiology.de This specific distribution suggests precise regulatory roles in the function of male and female floral parts. However, this pattern is not universal, as species like potato (Solanum tuberosum) show low levels of these compounds in their floral organs, indicating that their causal role in the flowering process may be species-dependent. seedbiology.de
Table 2: Accumulation of Hydroxycinnamoylputrescines in Floral Parts of Solanaceae Species
| Plant Species | Floral Part with Highest Accumulation | Predominant Compound(s) | Reference(s) |
|---|---|---|---|
| Nicotiana tabacum | Pistil (female) | Caffeoylputrescine | seedbiology.de |
| Stamen (male) | Di-p-coumaroylputrescine | seedbiology.de | |
| Lycopersicon esculentum (Tomato) | Pistil (female) | Caffeoylputrescine | seedbiology.de |
| Nicotiana plumbaginifolia | Stamen (male) | Caffeoylputrescine | seedbiology.de |
| Capsicum annuum (Pepper) | Stamen (male) | Caffeoylputrescine | seedbiology.de |
Impact on Root Morphology and Growth
While direct evidence detailing the specific impact of this compound on root architecture is still emerging, the roles of its precursor, putrescine, and the localization of related compounds provide strong indications of its function. Putrescine is a key metabolite for root development; its depletion can lead to reduced root length, while its external application has been shown to enhance root elongation in species like Oryza sativa (rice). mdpi.comnih.gov
Signaling Functions and Intercellular Communication in Planta
This compound and other phenolamides function as important signaling molecules, particularly within the context of plant defense. nih.gov Their biosynthesis is tightly regulated by a network of phytohormones, including jasmonates and ethylene (B1197577), positioning them as downstream effectors in stress-response pathways. nih.govwiley.com
For a molecule to act in intercellular communication, it must be able to move between cells. Evidence suggests that HCAAs can be secreted into the apoplast—the continuous space outside the plasma membranes of plant cells—through the action of specific transporters. nih.gov This apoplastic localization allows them to function as mobile signals, coordinating responses across different tissues.
The role of HCAAs in root-to-root signaling and communication with the microbiome is an active area of research. pnas.org The discovery of HCAAs in root exudates indicates they can act as chemical messengers outside the plant, influencing the microbial communities in the rhizosphere. This is a form of inter-kingdom signaling that can shape the plant's immediate soil environment to its benefit. The accumulation of these compounds in response to localized stress, and their subsequent transport, allows the plant to mount a coordinated, systemic defense, highlighting the integral role of this compound in the complex communication networks that govern plant life. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Coumaric acid |
| Putrescine |
| Caffeoylputrescine |
| Di-p-coumaroylputrescine |
| Feruloylputrescine |
| p-Coumaryl alcohol |
| Caffeic acid |
| Ferulic acid |
| Sinapic acid |
| Caffeoylspermidine |
| Diferuloylputrescine |
| Tyramine |
| Octopamine |
| Phytochelatins |
| Metallothioneins |
| Citric Acid |
| Malic Acid |
| Azelaic acid |
| Jasmonates |
Molecular and Genetic Regulation of Mono P Coumarylputrescine Metabolism
Transcriptional Regulation of Biosynthetic Genes
Transcriptional control is a primary mechanism governing the rate of mono-p-coumarylputrescine synthesis. This is achieved through the coordinated expression of biosynthetic genes, which is orchestrated by specific transcription factors that bind to cis-regulatory elements in the promoters of these genes.
Several families of transcription factors (TFs) are key players in regulating the phenylpropanoid and polyamine pathways that provide the precursors for this compound. nih.gov The expression of genes encoding hydroxycinnamoyl transferases, the enzymes that catalyze the final conjugation step, is a critical point of control. frontiersin.orgresearchgate.net
MYB and bHLH Transcription Factors: R2R3-MYB and basic helix-loop-helix (bHLH) TFs are well-established regulators of secondary metabolism. oup.comnih.gov They often work together as part of a regulatory complex (MBW complex, including a WD40-repeat protein) to activate downstream biosynthetic genes. oup.com In rice, the bHLH transcription factor OsbHLH5 has been shown to activate phenolamide biosynthetic genes, including putrescine hydroxycinnamoyltransferase 3 (OsPHT3), which is directly involved in the synthesis of putrescine-derived HCAAs. researchgate.net The bHLH factor MYC2 is a central component of jasmonate signaling and directly regulates the synthesis of various secondary metabolites, including HCAAs. frontiersin.org Furthermore, overexpression of the R2R3-MYB factor StAN1 in tobacco resulted in the upregulation of NtAT1, a gene responsible for conjugating hydroxycinnamic acids with putrescine. oup.complos.org
JAMYB Transcription Factors: Jasmonate-inducible MYB (JAMYB) TFs are crucial integrators of hormonal signals and metabolic responses. In rice, a transcriptional cascade involving MYC2 and JAMYB has been identified as a regulator of phenolamide biosynthesis in response to herbivore attack. researchgate.net The JAMYB gene is induced by both fungal infection and jasmonate treatment. apsnet.orgnih.gov The JAMYB protein, in turn, directly binds to the promoters of key genes in the phenylpropanoid pathway, activating their expression and channeling metabolic flux towards the production of phenolamides. researchgate.net This positions JAMYB as a key downstream regulator in the jasmonate-mediated induction of HCAAs like this compound.
Table 1: Key Transcription Factors in HCAA Biosynthesis
| Transcription Factor | Family | Plant Species | Function in HCAA Regulation | Reference |
|---|---|---|---|---|
| MYC2 | bHLH | General | Core component of JA signaling; activates downstream TFs like JAMYB to induce HCAA synthesis. | frontiersin.orgresearchgate.net |
| JAMYB | R2R3-MYB | Rice (Oryza sativa) | JA-inducible; directly activates phenylpropanoid pathway genes to promote phenolamide production. | researchgate.netapsnet.org |
| OsbHLH5 | bHLH | Rice (Oryza sativa) | Positively regulates phenolamide biosynthesis by activating genes like OsPHT3. | researchgate.net |
| RRTF1 | AP2/ERF | Arabidopsis thaliana | JA-responsive; positively regulates the HCAA transporter gene DTX18. | nih.gov |
| APIP5 | bZIP | Rice (Oryza sativa) | Represses the transcription of OsPHT4 and other transferase genes. | researchgate.net |
The promoters of HCAA biosynthetic genes contain specific DNA sequences known as cis-regulatory elements, which act as binding sites for transcription factors. nih.gov The combination of these elements determines the gene's expression pattern in response to different signals.
Analysis of the promoters of genes encoding hydroxycinnamoyl transferases has revealed several key elements:
A-box and G-box Motifs: In rice, the bZIP transcription factor APIP5 was found to directly bind to A-box motifs in the promoter of the OsPHT4 gene, repressing its expression. researchgate.net G-box motifs are commonly found in the promoters of JA-responsive genes and are binding sites for MYC2. researchgate.net
GCC-box and AC Motifs: The AP2/ERF family transcription factor ORA59 binds to GCC boxes in the promoter of the AtACT gene (agmatine coumaroyl transferase) to activate its expression. mdpi.com The JA-inducible factor JAMYB directly binds to AC motifs present in the promoters of key phenylpropanoid pathway genes to drive their activation. researchgate.net
Hormone-Responsive Elements: Promoters of genes in the broader phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL), contain a suite of cis-elements that respond to hormones. These include the ABRE (Abscisic Acid Responsive Element), the TGACG-motif (a MeJA-responsive element), and the TCA-element (a salicylic (B10762653) acid-responsive element), highlighting the integration of multiple hormonal signals at the promoter level. mdpi.com
The activity of these promoters is often inducible. For instance, the promoter of the DTX18 gene, which transports HCAAs, is activated by the JA-responsive TF RRTF1. nih.gov Deletion analysis of promoter sequences has shown that specific regions are essential for driving gene expression in response to abiotic stress, indicating that complex interactions between multiple elements and TFs fine-tune the transcriptional output. techscience.com
Identification and Characterization of Transcription Factors (e.g., MYB, bHLH, JAMYB)
Post-Transcriptional and Post-Translational Control
Regulation also occurs after a gene has been transcribed. Post-transcriptional mechanisms, such as those involving microRNAs, can control mRNA stability and translation, while post-translational events regulate the activity and lifespan of the resulting enzymes and regulatory proteins.
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression by targeting mRNAs for cleavage or translational repression. frontiersin.orgtandfonline.com While no miRNAs have been identified that directly target the mRNA of a putrescine hydroxycinnamoyltransferase, they play a significant role in modulating the this compound pathway indirectly.
Regulation of Transcription Factors: A key mechanism is the miRNA-mediated regulation of the transcription factors that control the pathway. For example, miR858 targets the mRNAs of several R2R3-MYB TFs involved in flavonoid and phenylpropanoid biosynthesis. nih.govnih.gov Overexpression of miR858a in Arabidopsis leads to the downregulation of these MYBs, which in turn reduces the expression of downstream genes in the phenylpropanoid pathway. nih.govresearchgate.net This affects the availability of p-coumaroyl-CoA, a direct precursor for this compound.
Regulation of Upstream Pathways: MiRNAs are also involved in regulating the polyamine biosynthetic pathway. In maize, the expression of several miRNAs, including miR528, miR390, and miR168, is altered in response to cadmium stress, which correlates with changes in polyamine levels. mdpi.com This suggests that miRNAs can influence the availability of the putrescine substrate required for this compound synthesis. oup.comnih.gov
Therefore, miRNAs act as master regulators, fine-tuning the metabolic flux towards or away from HCAA biosynthesis by controlling the expression of key TFs and upstream pathway genes. tandfonline.com
Table 2: miRNAs Involved in Regulating Precursor Pathways for this compound
| miRNA | Target Type | Target Gene/Factor | Effect on Precursor Pathways | Reference |
|---|---|---|---|---|
| miR858 | Transcription Factor | R2R3-MYB TFs (e.g., MYB12) | Negatively regulates phenylpropanoid pathway, reducing p-coumaroyl-CoA availability. | nih.govnih.govresearchgate.net |
| miR156 | Transcription Factor | SPL9 | Indirectly influences anthocyanin/flavonoid production, competing for phenylpropanoid precursors. | nih.gov |
| miR528, miR390, miR168 | Various | Genes related to stress response | Expression correlates with changes in polyamine metabolism under stress in maize. | mdpi.com |
The final level of control occurs at the protein level, modulating the catalytic efficiency and turnover of the biosynthetic enzymes and their regulators.
Enzyme Activity Regulation: The enzymes responsible for synthesizing HCAAs, such as putrescine hydroxycinnamoyltransferases (PHTs), belong to the BAHD acyltransferase family. nih.govnih.gov Their activity is regulated by several factors:
Substrate Specificity: PHTs exhibit specificity for both their acyl-CoA donor and their polyamine acceptor. While putrescine is the required amine for this compound synthesis, the enzymes can show different efficiencies with various hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA, caffeoyl-CoA). nih.govuniprot.org This substrate preference helps determine the specific types of HCAAs produced in a given tissue or condition.
Substrate Availability: The rate of synthesis is directly dependent on the intracellular concentrations of the precursors, p-coumaroyl-CoA and putrescine. Genetic manipulation of putrescine levels has been shown to dramatically alter the cellular metabolome, indicating that precursor supply is a key regulatory point. d-nb.info
Protein Stability: The stability and degradation of regulatory proteins provide a mechanism for rapidly switching pathways on or off. The jasmonate-responsive TF RRTF1, which activates HCAA accumulation, is a target for degradation via the 26S proteasome pathway. nih.gov The hormone jasmonate acts to stabilize the RRTF1 protein, allowing it to accumulate and activate its target genes. This demonstrates that hormonal signals can directly influence the stability of key TFs to control the metabolic output of the pathway. nih.gov
Role of microRNAs (miRNAs) in Pathway Modulation
Hormonal Signaling Crosstalk (e.g., Jasmonates, Abscisic Acid, Ethylene)
The regulation of this compound is deeply integrated with plant hormonal signaling networks, particularly those involving jasmonates (JA), ethylene (B1197577) (ET), and abscisic acid (ABA). This crosstalk allows the plant to mount a defense response that is appropriate to the specific threat encountered. researchgate.net
Synergistic Regulation by Jasmonates and Ethylene: JA and ET are classic defense hormones that often work synergistically to induce protective secondary metabolites. mdpi.com The accumulation of HCAAs, including putrescine-derived forms, is strongly induced upon pathogen infection or herbivory, a response that relies on both JA and ET signaling. frontiersin.orgnih.gov For example, pathogen-induced ET production is essential for HCAA synthesis, and the combined application of JA and ET can lead to higher accumulation than either hormone alone. nih.gov This synergy occurs at the transcriptional level, where JA- and ET-responsive TFs (e.g., MYC2, ERFs) converge to activate the promoters of HCAA biosynthetic genes. frontiersin.orgnih.gov
Antagonistic and Modulatory Role of Abscisic Acid: ABA, primarily known for its role in abiotic stress, often acts as an antagonist to the JA/ET defense pathways. mdpi.com Crosstalk between ABA and JA signaling can occur through the transcription factor MYC2, which is involved in both pathways. nih.gov Furthermore, JA signaling can influence ABA perception; in tobacco, the JA-regulated gene NtPYL4 encodes a functional ABA receptor. nih.gov Overexpression of this receptor rendered the plant's alkaloid biosynthesis sensitive to ABA, demonstrating a direct molecular link where JA can modulate a plant's responsiveness to ABA, thereby fine-tuning the balance between growth and defense metabolism. nih.gov This complex interplay ensures that resources are allocated appropriately depending on the combination of biotic and abiotic stresses the plant is facing.
Epigenetic Mechanisms Affecting Gene Expression
The regulation of this compound biosynthesis extends beyond transcriptional control to include epigenetic mechanisms. These processes, which modify gene expression without altering the underlying DNA sequence, provide a dynamic layer of control that allows plants to fine-tune metabolic pathways in response to developmental and environmental cues. frontiersin.orgwiley.com The primary epigenetic mechanisms influencing the synthesis of hydroxycinnamic acid amides (HCAAs), including this compound, are DNA methylation and histone modifications. frontiersin.orgmdpi.com
DNA Methylation
DNA methylation is a fundamental epigenetic mark that typically involves the addition of a methyl group to a cytosine residue in the DNA sequence. When this modification occurs within the promoter region of a gene, it generally acts to repress transcription. nih.gov This mechanism is crucial for silencing transposable elements and regulating gene expression throughout development and in response to stress. mdpi.comoup.com
In the context of the phenylpropanoid pathway, which supplies the p-coumaroyl-CoA precursor for this compound, DNA methylation plays a significant regulatory role. mdpi.com Studies have demonstrated that the methylation status of key enzyme genes can correlate with their expression levels. For instance, treatment of grapevine cells with a DNA methylation inhibitor led to the up-regulation of genes in the general phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov In muskmelon, infection by a fungal pathogen induced changes in the methylation status of 41 genes related to phenylpropanoid metabolism, with the hypomethylation of genes such as PAL and 4CL in promoter regions coinciding with their increased expression. mdpi.com Furthermore, targeted DNA methylation upstream of the PAL gene using CRISPR-based technologies has been shown to disrupt phenylpropanoid metabolism, highlighting the direct impact of methylation on this pathway. nih.govfrontiersin.org These findings suggest that dynamic changes in DNA methylation patterns can modulate the metabolic flux towards HCAA biosynthesis by controlling the expression of essential upstream enzymes.
Histone Modifications
Histone modifications are post-translational alterations to the histone proteins around which DNA is wound. These modifications, including acetylation and methylation, alter chromatin structure, thereby regulating the accessibility of genes to the transcriptional machinery. mdpi.com Histone acetylation is generally associated with transcriptional activation, while the effect of histone methylation depends on the specific lysine (B10760008) residue modified and the degree of methylation (mono-, di-, or tri-methylation). activemotif.comnih.gov
The expression of genes central to the phenylpropanoid pathway is subject to regulation by histone modifications. Histone acetylation and specific methylation marks at the promoters of PAL, C4H, and 4CL have been shown to influence the rate of pathway activation during stress responses. mdpi.com For example, histone 3 lysine 9 acetylation (H3K9ac), a mark associated with active gene transcription, has been implicated in the response of rice to insect infestation. nih.gov Upon infestation, genes in the phenylpropanoid pathway showed increased H3K9ac enrichment, which correlated with their up-regulation. nih.gov
More specifically, the terminal step in HCAA biosynthesis is regulated by histone methylation. The trimethylation of histone H3 at lysine 27 (H3K27me3) is a well-established repressive mark that silences gene expression. wikipedia.orgcsic.es Research in rice has shown that the expression of BAHD acyltransferases, the enzyme family that catalyzes the conjugation of p-coumaroyl-CoA with polyamines like putrescine, is controlled by the H3K27me3 mark. frontiersin.orgfrontiersin.orgresearchgate.net In response to herbivory, rice plants up-regulate genes with enriched H3K9ac modifications, including two spermidine (B129725) hydroxycinnamoyl transferase genes (SHT1 and SHT2), which are involved in the biosynthesis of phenolamides, a class of HCAAs. nih.gov This indicates that activating histone marks play a direct role in enhancing the production of these defensive compounds.
The following table summarizes key research findings on the epigenetic regulation of genes involved in the biosynthesis of HCAAs.
Table 1. Epigenetic Regulation of Genes in the Hydroxycinnamic Acid Amide (HCAA) Biosynthesis Pathway
| Pathway Step | Gene / Enzyme Family | Epigenetic Modification | Effect on Expression | Species | Reference(s) |
|---|---|---|---|---|---|
| General Phenylpropanoid Pathway | PAL, C4H, 4CL | DNA Hypomethylation | Activation | Vitis vinifera (Grapevine), Cucumis melo (Muskmelon) | nih.gov, mdpi.com |
| General Phenylpropanoid Pathway | PAL | Targeted DNA Hypermethylation | Repression | Taxus chinensis | nih.gov |
| General Phenylpropanoid Pathway | PAL, C4H, 4CL | Histone Acetylation & Methylation | Activation | General | mdpi.com |
| HCAA Biosynthesis | Spermidine hydroxycinnamoyl transferase (SHT) | Histone 3 Lysine 9 Acetylation (H3K9ac) | Activation | Oryza sativa (Rice) | nih.gov |
Analytical Approaches and Research Methodologies in Mono P Coumarylputrescine Studies
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of mono-p-coumarylputrescine, enabling its isolation from a multitude of other plant metabolites. bioanalysis-zone.com The choice of method depends on the specific research question, the complexity of the sample, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other HCAAs. springernature.commdpi.com This technique is frequently used for both identification and quantification. mdpi.com In many studies, HPLC is employed to separate HCAAs from crude plant extracts. mdpi.comseedbiology.de For instance, HPLC analysis has been used to identify and quantify p-coumaroylputrescine (B108858) in various plant tissues, including maize, wheat, rice, and tobacco. nih.govacs.org The method's robustness allows for the separation of different HCAA isomers and conjugates, which is critical for accurate profiling. nih.govacs.org In some applications, HPLC with UV detection is sufficient, particularly when the concentration of the compound is high enough. springernature.com However, for more complex samples or lower concentrations, coupling HPLC with more sensitive detectors is necessary. springernature.com
Liquid Chromatography (LC)
Liquid Chromatography (LC) serves as a broader category that encompasses HPLC and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC). acs.org LC methods are widely applied in the analysis of HCAAs, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. acs.orgresearchgate.net The development of UHPLC-based methods has been particularly significant, allowing for faster analysis times and improved resolution of complex mixtures of HCAAs. nih.govacs.org These methods have been instrumental in the comprehensive detection of a wide range of HCAAs in various plant species, including those that were previously unreported. nih.govacs.org
Gas Chromatography (GC)
Gas Chromatography (GC) is another valuable technique for the analysis of polyamines and their derivatives, although it often requires a derivatization step to increase the volatility of the compounds. nih.govresearchgate.net GC coupled with mass spectrometry (GC-MS) has been successfully used for the quantitative analysis of polyamines like putrescine in biological tissues. nih.govplos.org While direct analysis of this compound by GC is less common due to its relatively low volatility, the analysis of its constituent polyamine, putrescine, provides indirect evidence of its presence and metabolism. nih.govplos.org The development of two-dimensional gas chromatography (GCxGC) has further enhanced the separation capabilities for complex polyamine profiles. researchgate.net
Mass Spectrometry-Based Profiling and Identification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. Its high sensitivity and ability to provide molecular weight and fragmentation information are key to its utility. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of biomolecules, including HCAAs like this compound. nih.gov It is particularly well-suited for analyzing compounds that are thermally labile or not easily volatilized, making it a good fit for LC-MS applications. springernature.commdpi.com In the positive ion mode, ESI-MS typically detects protonated molecules ([M+H]+) of the analytes. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide crucial structural information for identifying the compound. researchgate.net For example, the presence of characteristic fragment ions corresponding to the p-coumaroyl moiety and the putrescine moiety can confirm the identity of this compound. acs.org
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analyzer known for its high mass accuracy and resolution. acs.orgscripps.edu When coupled with liquid chromatography (LC-Q-TOF-MS), it provides the ability to collect high-resolution precursor and fragmentation data, which greatly facilitates the characterization of metabolites in complex mixtures. scripps.edumdpi.complos.org This high mass accuracy allows for the confident determination of the elemental composition of a molecule. mdpi.com In the context of this compound research, LC-Q-TOF-MS has been used for the untargeted profiling of metabolites in plant extracts, leading to the identification of numerous HCAAs. plos.org The combination of retention time data from the LC and the accurate mass measurements from the TOF-MS provides a high degree of confidence in compound identification. scripps.edu
| Analytical Technique | Key Application in this compound Studies | Common Findings/Capabilities |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and other HCAAs. | Identification in various plant tissues; separation of isomers. mdpi.comnih.govacs.org |
| Liquid Chromatography (LC/UHPLC) | High-resolution separation for comprehensive HCAA profiling. | Faster analysis times; detection of previously unknown HCAAs. nih.govacs.orgacs.org |
| Gas Chromatography (GC) | Analysis of the putrescine moiety after derivatization. | Quantitative analysis of the polyamine precursor. nih.govresearchgate.netplos.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization for LC-MS analysis of intact this compound. | Provides molecular weight and structural information through fragmentation. springernature.comresearchgate.netnih.gov |
| Time-of-Flight Mass Spectrometry (TOF-MS) | High-resolution and high mass accuracy for confident identification. | Determination of elemental composition; untargeted metabolite profiling. scripps.edumdpi.complos.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules like this compound. weebly.comresearchgate.net NMR provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), allowing for the determination of the molecule's connectivity and stereochemistry. weebly.comslideshare.net
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). slideshare.net The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. researchgate.net These experiments reveal correlations between different nuclei. For example:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. arkat-usa.org
The combination of these NMR experiments allows researchers to piece together the structure of this compound with high confidence. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a p-Coumaroyl Moiety This table presents typical chemical shift ranges for the p-coumaroyl group, a key component of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C7 | - | ~168 |
| C8 | 7.4 - 7.6 (d) | ~145 |
| C9 | 6.3 - 6.5 (d) | ~115 |
| C1' | - | ~126 |
| C2', C6' | 7.3 - 7.5 (d) | ~130 |
| C3', C5' | 6.7 - 6.9 (d) | ~116 |
| C4' | - | ~160 |
Note: (d) denotes a doublet. The exact chemical shifts can vary depending on the solvent and other parts of the molecule. These values are representative.
Spectrophotometric and Spectroscopic Methods for Quantitative Analysis
While MS and NMR are excellent for identification and structural elucidation, spectrophotometric and spectroscopic methods are often employed for the quantitative analysis of this compound. These methods are typically faster and more accessible for routine quantification.
UV-Vis spectrophotometry can be used to quantify this compound due to the presence of the p-coumaroyl group, which is a strong chromophore. The absorbance of a solution containing the compound is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve prepared with a known standard. UV spectroscopy can also provide initial characteristic information about the presence of ferulate-like structures. researchgate.net
For more complex samples, quantitative analysis is often performed using liquid chromatography (LC) coupled to a UV-Vis or mass spectrometry detector. LC-MS is particularly powerful as it combines the separation capabilities of LC with the high sensitivity and selectivity of MS, allowing for accurate quantification even in complex biological extracts.
Omics Technologies for Systems-Level Analysis
Omics technologies provide a global view of molecules in a biological system and are instrumental in understanding the broader biological context of this compound. nationalmaglab.orgresearchgate.net
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. nih.govelifesciences.org Untargeted metabolomic profiling using techniques like LC-MS or gas chromatography-mass spectrometry (GC-MS) can reveal the presence and relative abundance of this compound along with a wide array of other metabolites. cuny.edumdpi.com
In studies of plant responses to environmental stimuli, such as herbivory, metabolomic analyses have shown that the accumulation of phenylamides like this compound is induced. researchgate.net By comparing the metabolite profiles of different plant tissues or plants under different conditions, researchers can identify metabolites that are significantly altered, providing insights into their potential roles. maxapress.commdpi.com Statistical methods like principal component analysis (PCA) and orthogonal projections to latent structures-discriminant analysis (OPLS-DA) are used to analyze the large datasets generated in metabolomics studies and identify key differentiating metabolites. mdpi.commaxapress.com
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are crucial for elucidating the biosynthetic and metabolic pathways involving this compound. mdpi.comnih.gov
By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) under conditions where this compound levels are altered, researchers can identify the enzymes and regulatory proteins involved in its synthesis and degradation. researchgate.netfrontiersin.orgnih.gov For example, transcriptomic analysis might reveal the upregulation of genes encoding enzymes in the phenylpropanoid pathway, which produces the p-coumaroyl-CoA precursor, and enzymes that conjugate it to putrescine. researchgate.net
The integrated analysis of transcriptomic, proteomic, and metabolomic data provides a powerful systems-level understanding of the regulation and function of this compound in plants. mdpi.comnih.gov
Future Research Directions and Translational Applications in Plant Science
Elucidating Uncharacterized Biosynthetic Genes and Enzymes
While the general pathway of HCAA biosynthesis is understood, involving the conjugation of a hydroxycinnamic acid and a polyamine, specific enzymes and their encoding genes for mono-p-coumarylputrescine synthesis in many plant species remain uncharacterized. For instance, in Arabidopsis thaliana, At5g61160 has been identified as an agmatine (B1664431) coumaroyltransferase (AtACT) involved in the final step of HCAA biosynthesis. researchgate.net However, the full enzymatic cascade and its regulation are far from completely understood. Future research should focus on:
Identification and characterization of novel transferases: Systematic screening and functional analysis of candidate genes from the BAHD acyltransferase family, which are known to be involved in the biosynthesis of various plant-specialized metabolites.
Enzyme kinetics and substrate specificity: Detailed biochemical studies to understand the efficiency and preference of these enzymes for different polyamine and hydroxycinnamoyl-CoA substrates. This knowledge is crucial for predicting and manipulating the production of specific HCAAs.
Structural biology of biosynthetic enzymes: Determining the three-dimensional structures of key enzymes will provide insights into their catalytic mechanisms and facilitate targeted protein engineering for enhanced activity or altered substrate specificity.
Recent studies on monolignol biosynthesis have revealed complex interactions between enzymes, forming metabolic channels or enzyme complexes that enhance pathway efficiency. nih.govfrontiersin.org Similar investigations into the HCAA pathway could reveal higher-order regulatory mechanisms.
Deeper Understanding of Complex Regulatory Networks
The production of this compound is tightly regulated by a complex network of transcription factors (TFs), signaling molecules, and developmental cues. Studies in Nicotiana species have shown that MYB and bHLH transcription factors can regulate the biosynthesis of phenylpropanoid-polyamine conjugates. nih.govresearchgate.net For example, the overexpression of Rosea1 (ROS1) and Delila (DEL) in Nicotiana benthamiana not only induced anthocyanin production but also led to the accumulation of various phenylpropanoid-polyamines, including caffeoylputrescine (B580379). researchgate.net
Future research in this area should aim to:
Identify key transcription factors: Using transcriptomics and other multi-omics approaches to identify TFs that are co-expressed with this compound biosynthetic genes under specific conditions, such as pathogen attack or herbivory. researchgate.net
Unravel signaling pathways: Investigating the role of plant hormones like jasmonates (JAs) and salicylic (B10762653) acid (SA) in modulating the expression of biosynthetic genes and TF activity. JAs are known to be broadly involved in the biosynthesis of anti-herbivore compounds, including phenolamides. researchgate.net
Map the regulatory hierarchy: Elucidating the intricate connections between different TFs and signaling pathways to build a comprehensive model of the regulatory network governing this compound production. This can involve techniques like yeast two-hybrid assays and chromatin immunoprecipitation sequencing (ChIP-seq).
Understanding these networks is fundamental for developing strategies to precisely control the production of this defensive compound in crops. nih.gov
Genetic Engineering and Synthetic Biology for Enhanced Plant Resistance
The defensive properties of this compound against pests and pathogens make it a prime target for genetic engineering and synthetic biology approaches to enhance plant resistance. mdpi.comicrisat.org The accumulation of this and related compounds has been observed in response to various biotic stresses, including fungal pathogens and insect herbivores. researchgate.netresearchgate.net
Translational applications could include:
Overexpression of biosynthetic genes: Introducing and overexpressing key biosynthetic genes, such as the transferase responsible for the final conjugation step, in susceptible crop plants to increase this compound levels. biotechrep.ir
Metabolic engineering of precursor pathways: Enhancing the flux through the phenylpropanoid and polyamine biosynthetic pathways to ensure an adequate supply of precursors for this compound synthesis. biotechrep.ir
Synthetic biology approaches: Designing and introducing novel genetic circuits to control the spatial and temporal production of this compound, for example, by placing biosynthetic genes under the control of pathogen- or pest-inducible promoters. biotechrep.irnih.govnih.govfrontiersin.org This would minimize metabolic burden on the plant while ensuring a rapid defense response when needed.
These strategies hold the promise of developing crops with durable and broad-spectrum resistance to a variety of biotic threats. nih.govnih.govtaylorfrancis.comfrontiersin.org
| Strategy | Approach | Potential Outcome |
| Genetic Engineering | Overexpression of key biosynthetic genes (e.g., transferases). | Increased constitutive or inducible levels of this compound, leading to enhanced resistance. |
| Metabolic Engineering | Upregulation of precursor pathways (phenylpropanoids, polyamines). | Increased availability of building blocks for this compound synthesis. |
| Synthetic Biology | Design of inducible gene expression systems for biosynthetic genes. | Targeted production of this compound at the site of infection/infestation, minimizing fitness costs. |
Interplay with the Plant Microbiome and Soil Ecosystems
The plant microbiome, the community of microorganisms living in association with plants, plays a crucial role in plant health and stress tolerance. nih.govtci-thaijo.org Root exudates, which can include a variety of secondary metabolites, are known to shape the composition of the rhizosphere microbiome. researchgate.netfrontiersin.org The secretion of this compound or its precursors into the rhizosphere could have significant effects on the microbial community.
Future research should investigate:
Influence on microbial community structure: Determining how this compound affects the growth and recruitment of beneficial and pathogenic microbes in the rhizosphere. This could reveal its role in shaping a disease-suppressive microbiome.
Microbial metabolism of HCAAs: Investigating whether soil microbes can metabolize or detoxify this compound, which could have implications for its persistence and effectiveness in the soil environment. dokumen.pub
Impact on nutrient cycling: Exploring the potential indirect effects of this compound on nutrient availability through its influence on microbial populations involved in nutrient cycling processes.
A deeper understanding of these interactions could lead to novel strategies for improving plant health by manipulating both plant metabolism and the associated microbiome. researchgate.net
Evolutionary Ecology of this compound in Plant-Pest/Pathogen Co-evolution
The production of defensive compounds like this compound is a key element in the co-evolutionary arms race between plants and their antagonists. nih.govnih.govmdpi.comfrontiersin.org The presence and concentration of these compounds can exert strong selective pressure on pests and pathogens, leading to the evolution of resistance or detoxification mechanisms.
Key research questions in this area include:
Patterns of variation in natural populations: Quantifying the variation in this compound production across different plant populations and correlating this with the prevalence and virulence of local pests and pathogens.
Fitness costs and benefits: Assessing the ecological costs associated with producing this compound in the absence of enemies, as well as the fitness benefits gained in their presence.
Reciprocal selection: Investigating whether the evolution of detoxification mechanisms in pests and pathogens drives further evolution in the plant's biosynthetic or regulatory pathways for HCAAs.
Insights from evolutionary ecology can inform the deployment of genetically engineered crops to maximize their durability and minimize the evolution of resistance in pest and pathogen populations. researchgate.net
Q & A
Q. What analytical techniques are most effective for identifying and quantifying Mono-p-coumarylputrescine in plant extracts?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting phenolic amines. For quantification, internal standards (e.g., deuterated analogs) should be incorporated to correct for matrix effects. UV-Vis spectroscopy at 280–320 nm can preliminarily screen for phenolic conjugates, but specificity requires validation via nuclear magnetic resonance (NMR) for structural elucidation .
Q. What is the known biosynthetic pathway of this compound, and how can it be experimentally validated?
Methodological Answer: The pathway involves coupling p-coumaric acid to putrescine via hydroxycinnamoyl transferases. To validate, use isotopic labeling (e.g., ¹⁴C-putrescine) in plant tissue cultures, followed by enzyme assays with recombinant transferases. Knockout mutants (CRISPR/Cas9) or RNAi silencing can confirm gene function. Metabolite profiling via GC-MS after enzymatic inhibition provides complementary evidence .
Q. How do environmental stressors influence the accumulation of this compound in plant tissues?
Methodological Answer: Controlled stress experiments (e.g., drought, UV exposure, pathogen inoculation) should be paired with time-series sampling. Quantify metabolites using HPLC and correlate with transcriptomic data (RNA-seq) of biosynthetic genes. Multivariate analysis (PCA or PLS-DA) can identify stress-specific metabolic signatures .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer: Context-dependent effects may arise from concentration thresholds or redox conditions. Design dose-response assays (e.g., DPPH, FRAP) under varying pH and oxygen levels. Use cell-based models (e.g., HepG2 or Caco-2) to assess intracellular ROS dynamics. Pair with in silico docking studies to predict interactions with redox-related enzymes (e.g., NADPH oxidase) .
Q. How can synthesis protocols for this compound be optimized to improve yield and purity for in vivo studies?
Methodological Answer: Chemoenzymatic synthesis using immobilized hydroxycinnamoyl-CoA ligases avoids harsh chemical conditions. Optimize reaction parameters (pH, temperature, cofactor concentrations) via response surface methodology (RSM). Purify via preparative HPLC with gradient elution, and validate purity via ¹H-NMR (≥95% integration of target peaks) .
Q. What statistical approaches are robust for analyzing multi-omics datasets linking this compound to plant defense mechanisms?
Methodological Answer: Integrate metabolomic, transcriptomic, and proteomic data using weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Bayesian networks or machine learning (random forests) can predict causal relationships. Validate via targeted gene overexpression/silencing and subsequent metabolite profiling .
Q. How do structural modifications of this compound alter its biochemical interactions (e.g., membrane permeability or enzyme inhibition)?
Methodological Answer: Synthesize analogs with modified acyl or amine groups. Assess lipophilicity (logP) via shake-flask assays and membrane affinity via artificial bilayer models (e.g., PAMPA). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics with target enzymes (e.g., polyamine oxidases) .
Methodological Frameworks for Research Design
Q. What criteria (e.g., FINER or PICO) should guide hypothesis formulation for this compound studies?
Methodological Answer: Apply the FINER framework:
- Feasible : Ensure access to plant mutants or synthetic standards.
- Interesting : Address gaps in understanding its role in cross-kingdom signaling.
- Novel : Explore understudied interactions (e.g., rhizosphere microbiota).
- Ethical : Follow Nagoya Protocol for plant material sourcing.
- Relevant : Align with Sustainable Development Goals (e.g., crop resilience). For clinical links, use PICO (Population: plant-derived compound; Intervention: bioactivity assay; Comparison: untreated controls; Outcome: EC₅₀ values) .
Q. How should researchers address reproducibility challenges in quantifying this compound across laboratories?
Methodological Answer: Adopt harmonized protocols (e.g., AOAC International guidelines) for extraction (70% methanol/0.1% formic acid) and instrumentation calibration. Participate in inter-laboratory ring trials with shared reference materials. Report data using MIAMET (Minimum Information About a Metabolomics Experiment) standards .
Tables for Key Data Interpretation
| Analytical Technique | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL | High specificity, multi-analyte detection | Matrix effects require internal standards |
| ¹H-NMR | Shifts: δ 6.8–7.2 (aromatic protons) | Non-destructive, structural confirmation | Low sensitivity for trace metabolites |
| Experimental Design | Variables to Control | Validation Approach |
|---|---|---|
| Stress-response assays | Light intensity, sampling timepoints | Spiked recovery tests (≥85% accuracy) |
| Enzyme kinetics | Substrate concentration, pH | Michaelis-Menten curve fitting (R² ≥0.9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
